![molecular formula C25H21FN4O3S B3910323 N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B3910323.png)
N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-fluorobenzaldehyde and 1-hydroxy-2-naphthoic acid hydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.Molecular Structure Analysis
The molecular structure of similar compounds can be represented by their linear formulas. For instance, “N- (2- (2- (4-FLUOROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-2-METHYLBENZAMIDE” has a linear formula of C17H16FN3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be represented by their molecular weight and CAS number. For example, “N- (2- (2- (4-FLUOROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-2-METHYLBENZAMIDE” has a molecular weight of 313.334 and a CAS number of 444091-66-1 .Safety and Hazards
Sigma-Aldrich provides similar compounds to early discovery researchers and does not collect analytical data for these products. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to these products .
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c1-18-7-13-22(14-8-18)34(32,33)30(23-6-2-4-20-5-3-15-27-25(20)23)17-24(31)29-28-16-19-9-11-21(26)12-10-19/h2-16H,17H2,1H3,(H,29,31)/b28-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXIGUAUIYZRCA-LQKURTRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)F)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)F)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.